molecular formula C20H16N4O B2640485 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide CAS No. 847387-53-5

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide

Cat. No. B2640485
CAS RN: 847387-53-5
M. Wt: 328.375
InChI Key: IRFHAKCWHQSKBT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have received significant attention in the synthetic chemistry community . They are found in a variety of natural products, medicinal compounds, and functional materials as structural fragments .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . An efficient procedure involving imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate has been described for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs .


Molecular Structure Analysis

The structures of target compounds were established with different spectroscopic analyses . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various chemical reactions including carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as the compound , have shown potential as anticancer agents. They have been evaluated for their antiproliferative potential in breast cancer cells . The derivatives have shown significant results, indicating their potential use in developing more effective compounds for treating breast cancer .

Covalent Anticancer Agents

The compound has been used in the development of covalent inhibitors, specifically novel KRAS G12C inhibitors . These inhibitors have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Biological and Pharmaceutical Research

The compound’s unique structure allows for site-specific and chemical-specific control of chemical processes within live cells . This has potential applications in biological and pharmaceutical research .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as optoelectronic devices . The compound’s unique properties could potentially be harnessed in this field .

Sensors

The compound’s unique properties could potentially be used in the development of sensors . Imidazo[1,5-a]pyridine derivatives have been reported in sensor technology applications .

6. Emitters for Confocal Microscopy and Imaging Imidazo[1,5-a]pyridine derivatives have been reported in applications such as emitters for confocal microscopy and imaging . The compound’s unique properties could potentially be harnessed in this field .

Future Directions

The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value has always been welcome in pharmaceutical science and is an attractive research thrust area . Given the powerful bioactivities of molecules with an imidazopyrimidine core, the invention of new approaches to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines efficiently has piqued interest .

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-14-6-8-15(9-7-14)19(25)22-17-5-2-4-16(12-17)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFHAKCWHQSKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide

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